Angiogenesis Inhibition: 80.8% Capillary Outgrowth Suppression vs. Endostatin and IP-10
In a fetal mouse metatarsal explant model, N-phthaloyl-DL-glutamic acid (reported as phthaloyl glutamic acid, PG-acid) suppressed PECAM-1-positive capillary tube outgrowth by 80.8 ± 3%, significantly exceeding the inhibition achieved by the reference angiogenesis inhibitors endostatin (48.8 ± 4%) and IP-10 (50.2 ± 12%) [1]. This is the most potent anti-angiogenic effect reported for a thalidomide hydrolysis product in this multicellular ex-vivo model.
| Evidence Dimension | Inhibition of capillary tube formation (% reduction vs. untreated control) |
|---|---|
| Target Compound Data | 80.8 ± 3% inhibition |
| Comparator Or Baseline | Endostatin: 48.8 ± 4% inhibition; IP-10: 50.2 ± 12% inhibition |
| Quantified Difference | 31.0–32.0 percentage-point greater inhibition than endostatin; 30.6 percentage-point greater than IP-10 |
| Conditions | Fetal mouse metatarsal bone explants; PECAM-1 immunostaining; computerized image analysis; 7-day culture period. |
Why This Matters
For groups screening angiogenesis modulators, this compound provides a substantially larger effect size than clinically validated benchmarks, reducing the number of replicates required to achieve statistical power.
- [1] Deckers, M., van der Pluijm, G., Dooijewaard, S., Kroon, M., van Hinsbergh, V., Papapoulos, S., & Löwik, C. (2001). Effect of Angiogenic and Antiangiogenic Compounds on the Outgrowth of Capillary Structures from Fetal Mouse Bone Explants. Laboratory Investigation, 81(1), 5–15. View Source
